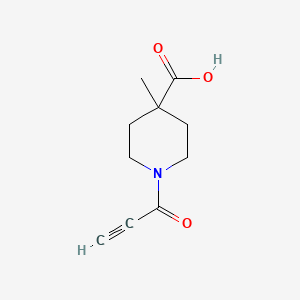
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that belongs to the piperidine family. It is a white crystalline powder that is soluble in water and organic solvents. MPPCA has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Thrombin Inhibition
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid derivatives have shown potent inhibitory effects on thrombin. Specifically, stereoisomers of this compound have demonstrated varying degrees of inhibition, with the (2R, 4R)-isomer being the most potent, indicating a significant role of stereo-configuration in thrombin inhibition (Okamoto et al., 1981).
Cancer Treatment
Compounds incorporating 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid have been explored for their potential in treating cancer. For instance, an aurora kinase inhibitor using this compound has demonstrated promise in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized, providing insights into its chemical behavior and potential applications in various fields (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Anticancer Agent Synthesis
A study has investigated synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This research highlights the compound's role in developing new anticancer medications (Rehman et al., 2018).
Soluble Epoxide Hydrolase Inhibition
The compound has been identified as an inhibitor of soluble epoxide hydrolase in a study that utilized high-throughput screening, indicating its potential in disease model studies (Thalji et al., 2013).
Synthetic Applications
Its derivatives have been used in synthesizing natural products and pharmacologically interesting compounds, demonstrating its versatility in chemical synthesis (Ibenmoussa et al., 1998).
Catalysis in Organic Synthesis
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid derivatives have been used as catalysts in the synthesis of complex organic compounds like 2,3-dihydroquinazolin-4(1H)-ones, showcasing its utility in organic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Antimycobacterial Properties
Research has revealed the antimycobacterial properties of spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition, which included derivatives of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid (Kumar et al., 2008).
Absolute Configuration Studies
The absolute configuration of related compounds like 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide has been studied using X-ray diffraction, contributing to our understanding of molecular geometry and potential applications (Peeters, Blaton, & Ranter, 1994).
Cardiovascular Research
Derivatives of this compound have been synthesized and evaluated for their cardiovascular activity, demonstrating potential therapeutic applications in this domain (Krauze et al., 2004).
Decarboxylative Cyclization
A study has developed a synthetic method for nipecotic acid derivatives using decarboxylative cyclization of gamma-methylidene-delta-valerolactones, which includes derivatives of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid (Shintani, Murakami, & Hayashi, 2009).
properties
IUPAC Name |
4-methyl-1-prop-2-ynoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(12)11-6-4-10(2,5-7-11)9(13)14/h1H,4-7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKURWMFGTXVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid | |
CAS RN |
1341054-38-3 |
Source


|
| Record name | 4-methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

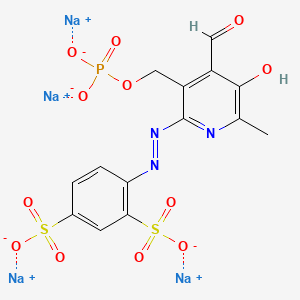
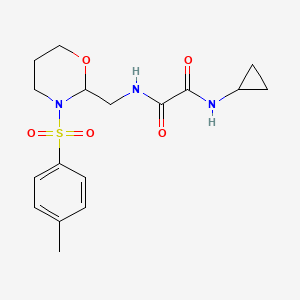
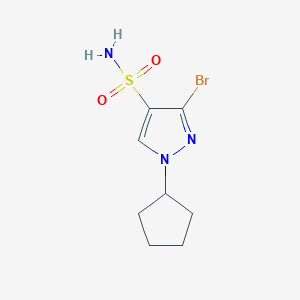

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)
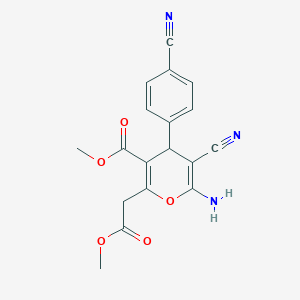
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)
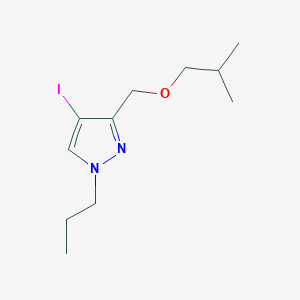
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832533.png)
![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2832537.png)
![2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol](/img/structure/B2832538.png)
